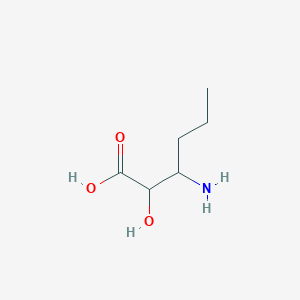

3-Amino-2-hydroxyhexanoic acid

Overview

Description

3-Amino-2-hydroxyhexanoic acid (AHHA) is a non-proteinogenic amino acid, which is also known as homoarginine. It is structurally similar to arginine, but with an additional hydroxyl group on the carbon chain. AHHA has been found to have several interesting properties, including antioxidant and anti-inflammatory effects, as well as the ability to regulate nitric oxide (NO) production in the body. In

Scientific Research Applications

Isolation from Natural Sources and Characterization :

- Isolated as a mixture of threo- and erythro-forms from Tricholomopsis rutilans, characterized by various analytical methods including NMR and IR spectra (Niimura & Hatanaka, 1974).

Biological Activities :

- Exhibited lipid-lowering and antioxidant activities in in vivo and in vitro studies (Prasad et al., 2013).

- Found in biosynthetic polyhydroxyalkanoic acids in bacteria, suggesting its role in microbial metabolism and biopolymer synthesis (Valentin et al., 2004).

- Identified in urine and serum of diabetic ketoacidotic patients, indicating its potential as a biomarker in medical diagnostics (Niwa et al., 1985).

Chemical Synthesis and Modification :

- Synthesized from L-aspartic and L-glutamic acids, highlighting its use in chemical synthesis of modified peptides (Andrés et al., 2003).

- Grafted into polymers for increased hydrophilicity and enhanced degradation, demonstrating its utility in materials science (Wang et al., 2018).

Medical and Pharmaceutical Applications :

- As a component in renin inhibitors, highlighting its potential in drug development (Johnson, 1982).

- Used in the differentiation of stem cells into nerve cells, indicating its role in tissue engineering and regenerative medicine (Wang et al., 2010).

Industrial and Environmental Applications :

- Modified enoyl Coenzyme A hydratase to enhance polyhydroxyalkanoate production in bacteria, demonstrating its application in biotechnology and environmental sustainability (Hu et al., 2007).

Safety and Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 3-Amino-2-hydroxyhexanoic acid, immediate medical attention is advised . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

3-amino-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFGOYXLBOWNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-hydroxyhexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

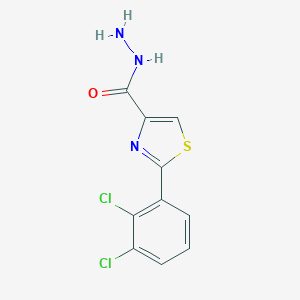

![3,6-Dichloro-4h-thieno[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66414.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)